molecular formula C13H14N2O B7597857 1-Benzyl-n-methyl-1h-pyrrole-2-carboxamide

1-Benzyl-n-methyl-1h-pyrrole-2-carboxamide

Cat. No.: B7597857
M. Wt: 214.26 g/mol
InChI Key: DLKMQTZACSPQLG-UHFFFAOYSA-N
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Description

1-Benzyl-n-methyl-1h-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C13H14N2O. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . The compound features a pyrrole ring substituted with a benzyl group at the nitrogen atom and a carboxamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-n-methyl-1h-pyrrole-2-carboxamide typically involves the reaction of N-methylpyrrole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting N-benzyl-N-methylpyrrole is then reacted with a carboxylic acid derivative, such as an acid chloride or an ester, to form the desired carboxamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-n-methyl-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives .

Mechanism of Action

The mechanism of action of 1-Benzyl-n-methyl-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to elicit a therapeutic response .

Properties

IUPAC Name

1-benzyl-N-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-14-13(16)12-8-5-9-15(12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKMQTZACSPQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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